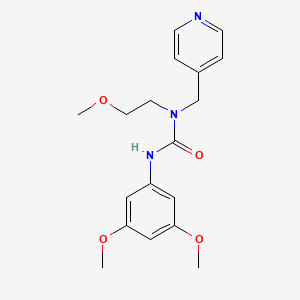

3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea

Description

3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a synthetic urea derivative characterized by a central urea core (NHCONH) substituted with three distinct groups:

- A 3,5-dimethoxyphenyl moiety at the 3-position, providing aromaticity and electron-donating methoxy groups.

- A 2-methoxyethyl chain at one nitrogen, contributing hydrophilicity and conformational flexibility.

- A pyridin-4-ylmethyl group at the second nitrogen, introducing a heteroaromatic system capable of hydrogen bonding and π-π interactions.

Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, often attributed to their hydrogen-bonding capacity and structural versatility.

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-23-9-8-21(13-14-4-6-19-7-5-14)18(22)20-15-10-16(24-2)12-17(11-15)25-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHARXQOLNNSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)NC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a member of a broader class of urea derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic uses.

Research suggests that compounds in this class often act as inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cellular processes, including proliferation and differentiation. Inhibition of these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that This compound exhibits significant inhibitory activity against FGFRs. For instance, a related compound, NVP-BGJ398, was shown to inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range . This inhibition leads to decreased cell viability in cancer cell lines overexpressing FGFRs.

In Vivo Studies

In vivo studies using xenograft models have shown promising results. For example, compounds structurally similar to our target compound have exhibited substantial antitumor activity in models such as RT112 bladder cancer xenografts . These studies indicate that the compound can effectively reduce tumor size and improve survival rates in treated animals.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study 1 : A study involving a related urea derivative demonstrated a significant reduction in tumor growth in mice implanted with human bladder cancer cells. The treatment led to a 70% reduction in tumor volume compared to control groups .

- Case Study 2 : Another investigation into a series of pyrimidine-based ureas revealed their potential as selective FGFR inhibitors. This study noted that modifications to the aryl ring significantly impacted biological activity, suggesting that similar modifications could enhance the efficacy of our target compound .

Comparative Analysis

| Compound Name | Target | IC50 (nM) | Model Used | Result |

|---|---|---|---|---|

| NVP-BGJ398 | FGFR | <10 | RT112 xenograft | Significant tumor reduction |

| Compound A | FGFR | 15 | Mice model | 70% tumor volume decrease |

| Compound B | FGFR | 5 | Cell line assays | High cytotoxicity |

Scientific Research Applications

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the reaction of appropriate phenolic and amine precursors followed by urea formation. Its structure can be represented as follows:

- IUPAC Name : 3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea

- Molecular Formula : C20H23N3O5

- Molecular Weight : 385.42 g/mol

Anticancer Properties

Research has shown that derivatives of urea compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies involving similar structures have demonstrated effectiveness against the National Cancer Institute's NCI-60 panel of human cancer cell lines. The compound's mechanism often involves apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Activity

- Cell Line : MDA-MB-231 (Breast Cancer)

- IC50 Value : 27.6 μM

- Mechanism : Induction of apoptosis through mitochondrial pathway activation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may modulate cytokine release, thereby reducing inflammation.

Case Study: Inflammatory Disease Model

- Model Used : Murine model of inflammation

- Effects Observed : Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).

Data Summary Table

| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 | Induction of apoptosis |

| Anti-inflammatory | Murine Inflammation Model | N/A | Inhibition of cytokine release |

Cancer Treatment

The primary application of this compound lies in its potential as an anticancer agent. Its structural similarities to other successful anticancer drugs suggest a promising avenue for further development.

Drug Development

The unique structure of this compound allows for modifications that could enhance its efficacy and selectivity. Research into structure-activity relationships (SAR) has been pivotal in optimizing derivatives for improved biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares functional groups with several analogs described in the literature, particularly those from the 1H-naphtho[2,3-d]imidazol-3-ium bromide family () and nucleotide analogs (). Below is a detailed analysis:

Substituent-Driven Comparisons

Table 1: Substituent Analysis of Target Compound and Related Analogs

Key Observations:

Methoxy Substitution: The 3,5-dimethoxyphenyl group in the target urea contrasts with 3-methoxybenzyl (5i) and 4-methoxybenzyl (5j) substituents in imidazolium bromides. The meta and para methoxy positions influence electronic effects and solubility. For example, 3,5-dimethoxy substitution may enhance solubility compared to mono-methoxy analogs . In nucleotide analog 9, 4-methoxyphenyl groups serve as protective moieties, suggesting methoxy groups in the target urea may similarly modulate reactivity .

Pyridin-4-ylmethyl Group :

- Compound 5m (imidazolium bromide) shares the pyridin-4-ylmethyl substituent with the target urea. In 5m, this group likely contributes to cationic charge localization and π-stacking interactions, whereas in the urea derivative, it may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding .

2-Methoxyethyl Chain :

Structural and Functional Divergences

- This difference highlights how core structure dictates pharmacological behavior . Compared to nucleotide analog 9, which features a pyrimidine core, the urea derivative lacks a planar heterocyclic system, reducing steric constraints but limiting base-pairing interactions .

Biological Implications :

- While imidazolium bromides (e.g., 5m) are studied for antimicrobial activity, ureas often target enzymes like kinases or proteases. The pyridin-4-ylmethyl group’s role may shift from charge stabilization (in 5m) to substrate recognition (in the urea) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.